2-(8-Methylquinolin-3-yl)acetonitrile
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Overview
Description
2-(8-Methylquinolin-3-yl)acetonitrile is an organic compound with the molecular formula C12H10N2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 8th position and an acetonitrile group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methylquinolin-3-yl)acetonitrile typically involves the reaction of 8-methylquinoline with acetonitrile under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds in the presence of acid catalysts . The reaction conditions often include the use of solvents such as ethanol, toluene, or methylene chloride, and catalysts like Lewis acids (e.g., AlCl3, FeCl3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methylquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various quinoline derivatives, such as quinoline-3-carboxylic acids, quinoline-3-amines, and substituted quinolines with diverse functional groups.
Scientific Research Applications
2-(8-Methylquinolin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(8-Methylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes like enoyl-ACP reductase, which is involved in fatty acid biosynthesis in bacteria . This inhibition can lead to antibacterial effects. Additionally, the compound may interact with signaling pathways such as the PI3K/AKT/mTOR pathway, which is implicated in cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, including antimicrobial and anticancer properties.
Quinoline-2,4-diones: Display unique tautomeric forms and are used in the synthesis of fused ring systems.
Uniqueness
2-(8-Methylquinolin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methyl group at the 8th position and the acetonitrile group at the 3rd position allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Biological Activity
2-(8-Methylquinolin-3-yl)acetonitrile is a compound characterized by its unique quinoline structure, which possesses significant potential for biological activity. This compound, with the molecular formula C12H10N2 and a molecular weight of approximately 198.22 g/mol, has garnered attention in medicinal chemistry due to its structural features that suggest various pharmacological applications. The following sections detail the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The structure of this compound consists of a methyl-substituted quinoline moiety linked to an acetonitrile group. This configuration allows for diverse chemical reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C12H10N2 |
Molecular Weight | 198.22 g/mol |
Structural Features | Quinoline ring, nitrile group |
Biological Activities
Quinoline derivatives, including this compound, are known for their wide range of biological activities:
- Antimicrobial Activity : Quinoline compounds have demonstrated significant antimicrobial properties against various pathogens. Research indicates that modifications in the quinoline structure can enhance antibacterial efficacy.
- Anticancer Potential : Studies suggest that quinoline derivatives can inhibit tumor growth and angiogenesis. For instance, similar compounds have shown effectiveness in chick chorioallantoic membrane assays, blocking angiogenesis comparable to established anticancer agents .
- Antiviral Properties : Some quinoline derivatives exhibit antiviral activities, potentially acting against viral replication processes. The specific antiviral efficacy of this compound remains to be thoroughly explored but aligns with the broader trends observed in related compounds .
- Enzyme Inhibition : Compounds like this compound may interact with specific enzymes, potentially inhibiting their activity. This mechanism is crucial for developing therapeutic agents targeting metabolic pathways.
Case Studies
Several case studies have highlighted the biological activity of quinoline derivatives:
- Case Study 1 : A study on related quinoline compounds demonstrated significant inhibition of bacterial growth in vitro, suggesting that structural modifications can lead to enhanced antimicrobial effects. The study employed various bacterial strains to assess efficacy and revealed a correlation between structural features and biological activity.
- Case Study 2 : Research focusing on the anticancer properties of quinoline derivatives found that specific substitutions at the 8-position (as seen in this compound) led to increased cytotoxicity against cancer cell lines. This study utilized several assays to quantify cell viability post-treatment.
Research Findings
Recent literature emphasizes the need for further investigation into the pharmacological profile of this compound:
- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound efficiently, with studies focusing on optimizing yield and purity.
- Comparative Analysis : A comparative study of similar compounds indicated that structural variations significantly impact their biological properties. For instance, compounds with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts.
- Mechanistic Insights : Investigations into the mechanisms of action suggest that quinoline derivatives may induce apoptosis in cancer cells through reactive oxygen species generation and mitochondrial dysfunction .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(8-methylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-3-2-4-11-7-10(5-6-13)8-14-12(9)11/h2-4,7-8H,5H2,1H3 |
InChI Key |
QWMSIMLXPWQHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)CC#N |
Origin of Product |
United States |
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